2,4-diethyl 3-methyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-2,4-dicarboxylate
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Description
2,4-diethyl 3-methyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C20H21N5O5S2 and its molecular weight is 475.54. The purity is usually 95%.
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Scientific Research Applications
Thiophene Derivatives in Drug Design and Synthesis
Thiophene and its derivatives have been extensively studied for their pharmaceutical properties, including their role as glutaminase inhibitors, which is significant in cancer research. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to thiophene structures, have shown potent inhibition of kidney-type glutaminase (GLS), highlighting their therapeutic potential against cancer by attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial Applications
Thiophene derivatives have also been synthesized for their antimicrobial properties. For example, certain new thiazolidinone, thiazoline, and thiophene derivatives exhibited promising antimicrobial activities, indicating their potential application in developing new antimicrobial agents (Gouda et al., 2010).
Material Science and Molecular Engineering
In material science, thiophene-based compounds are utilized for their electronic and photophysical properties. For instance, the synthesis of thiophene derivatives for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) demonstrates the material science applications of thiophene-related compounds. These applications leverage the unique electronic properties of thiophene for developing advanced materials and technologies (Nagaraju et al., 2018).
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S2/c1-4-29-18(27)15-12(3)16(19(28)30-5-2)32-17(15)21-14(26)11-31-20-22-23-24-25(20)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHXYJTZNPMFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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